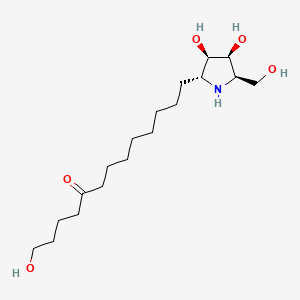
Broussonetinine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Broussonetinine B can be synthesized through biosynthetic pathways similar to those of sphingosine and phytosphingosine . The synthesis involves feeding experiments using [1-13C]glucose and 13C-NMR spectroscopic studies .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources, particularly from Broussonetia kazinoki .
Chemical Reactions Analysis
Types of Reactions: Broussonetinine B undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The compound reacts with common reagents such as ninhydrin, which is used to detect the presence of amino acids and proteins . The reaction conditions often involve preparative high-performance liquid chromatography (HPLC) for isolation and purification .
Major Products Formed: The major products formed from these reactions include various glycosidase inhibitors, which are crucial for its biological activity .
Scientific Research Applications
Broussonetinine B has a wide range of scientific research applications:
Mechanism of Action
Broussonetinine B exerts its effects by inhibiting glycosidases, enzymes responsible for breaking down glycosidic bonds in carbohydrates . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent catalysis . The molecular targets include various glycosidases, and the pathways involved are related to carbohydrate metabolism .
Comparison with Similar Compounds
- Broussonetine A
- Broussonetine E
- Broussonetine F
- Broussonetinine A
Comparison: Broussonetinine B is unique due to its specific glycosidase-inhibitory properties, which are more potent compared to other similar compounds . While Broussonetine A, E, and F also exhibit glycosidase inhibition, this compound has shown stronger activity in various studies .
Properties
CAS No. |
190317-93-2 |
|---|---|
Molecular Formula |
C18H35NO5 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
13-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1-hydroxytridecan-5-one |
InChI |
InChI=1S/C18H35NO5/c20-12-8-7-10-14(22)9-5-3-1-2-4-6-11-15-17(23)18(24)16(13-21)19-15/h15-21,23-24H,1-13H2/t15-,16-,17-,18+/m1/s1 |
InChI Key |
HLJOKJJUFIWVNY-TVFCKZIOSA-N |
Isomeric SMILES |
C(CCCCC(=O)CCCCO)CCC[C@@H]1[C@H]([C@H]([C@H](N1)CO)O)O |
Canonical SMILES |
C(CCCCC(=O)CCCCO)CCCC1C(C(C(N1)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















